![molecular formula C16H23BrN2O2S B3027669 tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate CAS No. 1353981-13-1](/img/structure/B3027669.png)
tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPTP is a piperidine-based compound that has a thioether linkage and a bromopyridine moiety.
Scientific Research Applications
Application in Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound to tert-butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate, is significant in the synthesis of small molecule anticancer drugs. A study by Zhang, Ye, Xu, & Xu (2018) developed a high-yield synthetic method for this compound, highlighting its utility as an intermediate in cancer therapeutics, especially in targeting the PI3K/AKT/mTOR pathway crucial for cell growth and survival in cancer (Zhang, Ye, Xu, & Xu, 2018).
Structural Analysis and Molecular Packing
The structural analysis of similar compounds, like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, provides insights into molecular packing driven by hydrogen bonds. Didierjean, Marin, Wenger, Briand, Aubry, & Guichard (2004) revealed the axial orientation of the isobutyl side chain in the piperidine ring and the formation of infinite chains in the crystal structure, showcasing the importance of structural characteristics in understanding compound interactions (Didierjean et al., 2004).
Use in Synthesis of Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another related compound, is crucial in synthesizing biologically active compounds like crizotinib. Kong, Zhang, Xu, Zhou, Zheng, & Xu (2016) described its synthesis and confirmed its structure, underlining its role as an important intermediate in the development of active biological agents (Kong et al., 2016).
Applications in Drug Development
Other related compounds, such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, serve as key intermediates in developing drugs like Vandetanib. Wang, Wang, Tang, & Xu (2015) optimized the synthetic method for this compound, indicating its relevance in pharmaceutical drug development (Wang, Wang, Tang, & Xu, 2015).
properties
IUPAC Name |
tert-butyl 3-[(6-bromopyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2S/c1-16(2,3)21-15(20)19-9-5-6-12(10-19)11-22-14-8-4-7-13(17)18-14/h4,7-8,12H,5-6,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXDOQQKPZKXCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119614 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(6-bromo-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1353981-13-1 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(6-bromo-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353981-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(6-bromo-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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